

Application Notes and Protocol: Preparation of CCT020312 Stock Solution from Powder

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Compound of Interest

Compound Name: CCT020312

Cat. No.: B1668744

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Application Notes

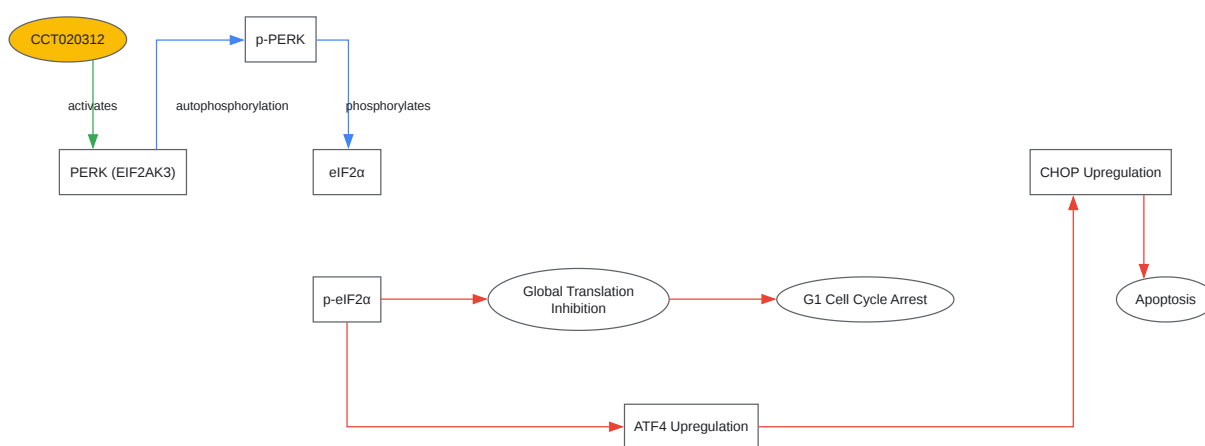
CCT020312 is a potent and selective small molecule activator of the eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3), more commonly known as PERK (PKR-like endoplasmic reticulum kinase).[1][2] As a key regulator of the Unfolded Protein Response (UPR), PERK activation plays a critical role in cellular stress signaling. **CCT020312** selectively instigates the PERK-mediated signaling cascade, leading to the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α).[2][3]

This activation of the PERK/eIF2α/ATF4/CHOP signaling pathway has significant downstream effects, including a transient global shutdown of protein synthesis, which contributes to G1 phase cell cycle arrest and, under sustained activation, can lead to apoptosis.[3][4][5] The compound has been shown to effectively inhibit cell proliferation in various cancer cell lines and suppress tumor growth in vivo.[1][3] It achieves this by reducing the levels of G1/S cyclins (D1, D2, E, A) and CDK2, and increasing the CDK inhibitor p27KIP1.[5][6]

Given its targeted mechanism, **CCT020312** serves as an invaluable chemical tool for investigating PERK signaling, ER stress, and cell cycle control.[2] It also holds potential for therapeutic applications, particularly in oncology, where it may sensitize cancer cells to other chemotherapeutic agents like paclitaxel.[2][5] Proper preparation and storage of **CCT020312** stock solutions are crucial for ensuring experimental reproducibility and accuracy.

CCT020312 Signaling Pathway

CCT020312 selectively activates PERK, initiating a downstream signaling cascade. This pathway is a critical branch of the Unfolded Protein Response (UPR).



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CCT020312 activates the PERK signaling pathway.

Physicochemical and Solubility Data

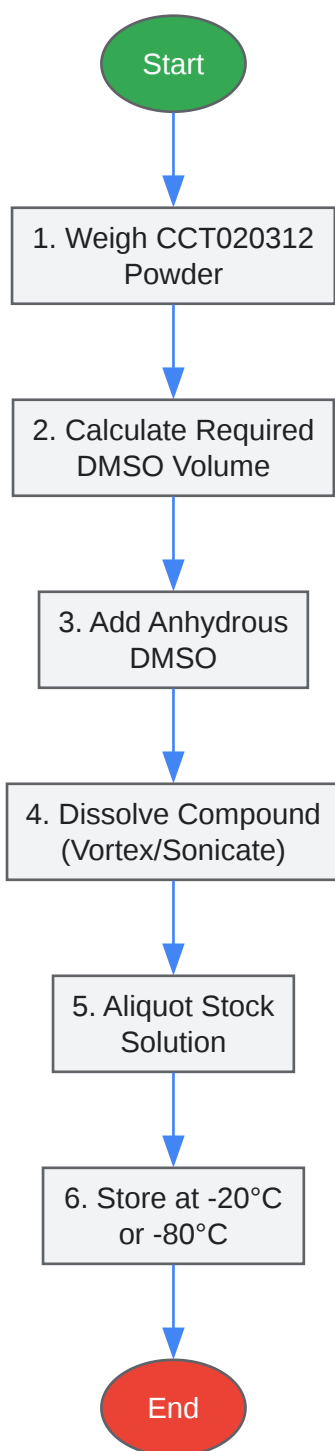
The following table summarizes key quantitative data for **CCT020312**.

Property	Data	Reference(s)
Molecular Formula	C ₃₁ H ₃₀ Br ₂ N ₄ O ₂	[1]
Molecular Weight	650.40 g/mol	[1]
CAS Number	324759-76-4	[1][6]
Appearance	Light yellow to yellow solid	[6][7]
Purity	≥98% (by HPLC)	[7]
Primary Solvent	Dimethyl sulfoxide (DMSO)	[1][6][7][8]
Solubility in DMSO	50-145 mg/mL. Sonication and fresh, anhydrous DMSO are recommended.	[1][7][8]
EC ₅₀	~5.1 μM for PERK activation	[1]

Experimental Protocol: Stock Solution Preparation

This protocol provides a detailed methodology for preparing a concentrated stock solution of **CCT020312** from its powdered form.

Protocol Workflow



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Workflow for **CCT020312** stock solution preparation.

Materials and Equipment

- **CCT020312** powder

- Anhydrous or high-purity dimethyl sulfoxide (DMSO)
- Sterile, amber glass vials or clear vials wrapped in aluminum foil
- Sterile, polypropylene microcentrifuge tubes for aliquots
- Analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Water bath sonicator (recommended)
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Procedure

1. Pre-Protocol Preparations:

- Allow the **CCT020312** vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.^[9]
- Handle the compound in a chemical fume hood.

2. Calculation of Solvent Volume:

- Determine the desired stock solution concentration (e.g., 10 mM).
- Use the following formula to calculate the required volume of DMSO:

$$\text{Volume (L)} = [\text{Mass of Compound (g)}] / [\text{Desired Concentration (mol/L)} \times \text{Molecular Weight (g/mol)}]$$

- Example for a 10 mM Stock from 5 mg of **CCT020312**:
 - Mass = 0.005 g
 - Desired Concentration = 0.010 mol/L

- Molecular Weight = 650.40 g/mol
- Volume (L) = $0.005 / (0.010 \times 650.40) = 0.0007687$ L
- Volume (μL) = 768.8 μL

3. Reconstitution Protocol:

- Carefully weigh the desired amount of **CCT020312** powder and place it into a sterile vial.
- Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. Use of fresh, newly opened DMSO is highly recommended as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[\[1\]](#)
- Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 10-20 minutes.[\[6\]](#)[\[8\]](#) Gentle warming to 37°C can also be applied if necessary, but avoid excessive heat.[\[10\]](#)
- Visually inspect the solution to ensure it is clear and free of any precipitate before proceeding.

4. Aliquoting and Storage:

- Once the powder is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
- Clearly label each aliquot with the compound name, concentration, and date of preparation.
- Store the aliquots as recommended in the table below. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[\[1\]](#)[\[6\]](#)

Storage and Stability

Proper storage is essential to maintain the bioactivity of **CCT020312**.

Form	Storage Temperature	Duration	Reference(s)
Powder	-20°C	Up to 3 years	[1][6]
Stock Solution in DMSO	-20°C	Up to 6 months	[6][7]
Stock Solution in DMSO	-80°C	Up to 1 year	[1][6][8]

Note: For in vivo working solutions, it is recommended to prepare them fresh on the day of use from the DMSO stock.[6]

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